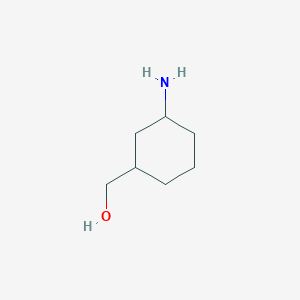

(3-Aminocyclohexyl)methanol

Description

The exact mass of the compound (3-Aminocyclohexyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Aminocyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminocyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMNUVOZLQPWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925921-14-8 | |

| Record name | (3-aminocyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of (3-Aminocyclohexyl)methanol in Medicinal Chemistry

An In-Depth Technical Guide to the Structure and Stereoisomerism of (3-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3-Aminocyclohexyl)methanol is a disubstituted cyclohexane derivative that serves as a critical chiral building block in modern drug discovery. Its structural simplicity belies a complex stereochemical nature that is paramount to its function in the synthesis of pharmacologically active molecules. The precise spatial arrangement of its amino and hydroxymethyl functional groups dictates its reactivity and, more importantly, its ability to impart specific stereochemistry to a final drug candidate.

This guide provides a comprehensive exploration of the structure, stereoisomerism, synthesis, separation, and characterization of (3-Aminocyclohexyl)methanol. As a Senior Application Scientist, the focus will be on the underlying principles and practical methodologies essential for professionals in pharmaceutical development. A deep understanding of this molecule is particularly relevant for the development of targeted therapies, such as inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key target in inflammation and pain management.[1][2] The stereochemical integrity of (3-Aminocyclohexyl)methanol is often the deciding factor in the efficacy and selectivity of the final Active Pharmaceutical Ingredient (API).[1]

Core Molecular Structure and Physicochemical Properties

(3-Aminocyclohexyl)methanol is a saturated carbocyclic compound with the molecular formula C₇H₁₅NO.[3] The core structure consists of a cyclohexane ring substituted at the 1- and 3-positions with a hydroxymethyl (-CH₂OH) group and an amino (-NH₂) group, respectively.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [4] |

| Monoisotopic Mass | 129.115364102 Da | [4] |

| CAS Number (Unspecified Isomers) | 925921-14-8 | [5] |

The presence of two substituents on the cyclohexane ring gives rise to a rich stereoisomerism, which is the central focus of this guide.

A Deep Dive into the Stereoisomerism of (3-Aminocyclohexyl)methanol

The stereochemistry of (3-Aminocyclohexyl)methanol is defined by two key features: diastereomerism arising from the relative orientation of the substituents on the ring, and enantiomerism arising from the presence of chiral centers.

Diastereomerism: Cis and Trans Isomers

The relative orientation of the amino and hydroxymethyl groups can be either on the same side (cis) or opposite sides (trans) of the cyclohexane ring.

-

Cis-Isomers : The substituents are on the same face of the ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).

-

Trans-Isomers : The substituents are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions (di-equatorial), which is generally more stable and sterically favored than the di-axial conformation.

The distinction between these diastereomers is critical, as they possess different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard chromatographic techniques like gas or liquid chromatography.

Caption: Cis and Trans Diastereomers of (3-Aminocyclohexyl)methanol.

Enantiomerism: The Four Stereoisomers

The structure of (3-Aminocyclohexyl)methanol contains two chiral centers at carbon 1 (C1, bearing the -CH₂OH group) and carbon 3 (C3, bearing the -NH₂ group). The maximum number of possible stereoisomers is therefore 2ⁿ = 2² = 4.

These four stereoisomers encompass both cis and trans configurations:

-

(1R,3R)-(3-Aminocyclohexyl)methanol : A trans isomer.

-

(1S,3S)-(3-Aminocyclohexyl)methanol : The enantiomer of (1R,3R), also a trans isomer.

-

(1R,3S)-(3-Aminocyclohexyl)methanol : A cis isomer.

-

(1S,3R)-(3-Aminocyclohexyl)methanol : The enantiomer of (1R,3S), also a cis isomer.

The (1R,3R) and (1S,3S) pair are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (1R,3S) and (1S,3R) pair are enantiomers. Any other pairing, for example between a trans isomer like (1R,3R) and a cis isomer like (1R,3S), are diastereomers.

Caption: Stereoisomeric relationships of (3-Aminocyclohexyl)methanol.

Synthesis and Chiral Separation: A Methodological Overview

In drug development, isolating a single, desired stereoisomer is often a regulatory and therapeutic necessity.[6][7] This requires robust synthetic and separation strategies.

Synthetic Strategy

A practical synthesis can commence from a commercially available, low-cost mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.[1] The process involves isolating the pure trans-isomer, followed by a series of chemical transformations. A key step is the Curtius rearrangement, which converts a carboxylic acid derivative into an isocyanate, subsequently trapped to form a carbamate. This carbamate can then be reduced to yield the desired racemic trans-(3-Aminocyclohexyl)methanol.[1]

Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral chromatography is the cornerstone technique for this purpose. SFC is often preferred for its speed and efficiency.[1]

Objective: To resolve the enantiomers of racemic trans-(3-Aminocyclohexyl)methanol (or its carbamate-protected form).

Instrumentation and Materials:

-

Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak series) is highly effective.

-

Mobile Phase: Supercritical CO₂ with a co-solvent modifier (e.g., methanol).

-

Sample: Racemic mixture dissolved in a suitable solvent.

-

Detector: UV or Mass Spectrometer (MS).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the racemic mixture (e.g., Cbz-protected rac-trans-(3-Aminocyclohexyl)methanol) in the mobile phase co-solvent (methanol) to a concentration of ~1 mg/mL.

-

System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 80% CO₂, 20% Methanol) at a constant flow rate and temperature until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Elution and Separation: The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at distinct retention times.

-

Detection: Monitor the column effluent using the detector. Two separate peaks corresponding to the two enantiomers should be observed.

-

Fraction Collection: If preparative scale separation is desired, collect the fractions corresponding to each peak.

-

Analysis: Confirm the enantiomeric excess (ee) of the collected fractions by re-injecting a small aliquot onto the same column.

Caption: Workflow for chiral separation using SFC.

Spectroscopic Characterization of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and stereochemistry of molecules.

Distinguishing Cis and Trans Diastereomers: ¹H NMR spectroscopy can readily differentiate between cis and trans isomers. The key lies in the chemical shifts and coupling constants of the protons on C1 and C3 (the methine protons H-1 and H-3).

-

In the more stable trans -isomer (di-equatorial), the H-1 and H-3 protons are typically in axial positions. This results in larger diaxial coupling constants (J-values, typically 8-12 Hz) with neighboring axial protons.

-

In the cis -isomer, one proton will be axial and the other equatorial. This leads to a more complex spectrum with smaller axial-equatorial and equatorial-equatorial coupling constants (typically 2-5 Hz).

Characterizing Enantiomers: Enantiomers produce identical NMR spectra in standard achiral solvents.[8] To distinguish them, one must introduce a chiral environment, such as by using a chiral solvating agent or a chiral lanthanide shift reagent. However, the most common method for determining enantiomeric purity is chiral chromatography, as described previously.

A study on the synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol reported the following NMR data for the (S,S)-isomer, which is representative of the trans configuration.[1]

| Isomer | Technique | Reported Chemical Shifts (δ, ppm) |

| (1S,3S)-trans | ¹H NMR (400 MHz, MeOH-d₄) | 3.43 (d, 2H), 3.02–3.09 (m, 1H), 1.79–1.90 (m, 1H), 1.49–1.70 (m, 7H), 1.19–1.30 (m, 1H) |

| (1S,3S)-trans | ¹³C NMR (100 MHz, MeOH-d₄) | 66.54, 47.42, 35.99, 35.42, 33.33, 28.87, 20.83 |

Conclusion: A Versatile Scaffold for Modern Drug Design

(3-Aminocyclohexyl)methanol is more than a simple chemical intermediate; it is a stereochemically rich scaffold that provides medicinal chemists with a powerful tool for designing novel therapeutics. Its four distinct stereoisomers offer different three-dimensional arrangements of key functional groups, which can be leveraged to optimize drug-target interactions and improve pharmacological profiles. The successful application of a specific isomer, such as (1S,3S)-trans-(3-Aminocyclohexyl)methanol in the development of mPGES-1 inhibitors, underscores the imperative for rigorous stereochemical control.[1][2] A thorough understanding and mastery of the synthesis, separation, and characterization techniques detailed in this guide are therefore indispensable for any researcher or organization aiming to innovate in the field of drug discovery.

References

-

PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. (3-aminocyclohexyl)methanol (C7H15NO). [Link]

-

ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

-

J&W Pharmlab. trans-3-Amino-cyclohexyl-methanol hydrochloride. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). American Pharmaceutical Review. [Link]

-

Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

-

Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. (2013). PubMed Central. [Link]

-

HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. (2023). YouTube. [Link]

-

Quality Control. (n.d.). University of Ottawa. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - (3-aminocyclohexyl)methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. ((1R,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 55284699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-aminocyclohexanemethanol | 925921-14-8 [chemicalbook.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Quality Control [chem.ch.huji.ac.il]

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

An In-depth Technical Guide to the Cis and Trans Isomers of (3-Aminocyclohexyl)methanol

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its function, efficacy, and safety. For cyclic compounds like substituted cyclohexanes, this spatial arrangement gives rise to stereoisomers, molecules with the same chemical formula and connectivity but different orientations of their atoms in space. Among these, cis-trans isomerism (or geometric isomerism) is of paramount importance. These isomers often exhibit distinct physical, chemical, and biological properties.[1][2] (3-Aminocyclohexyl)methanol, a key building block in the synthesis of various pharmacologically active compounds, serves as an exemplary case study for the critical role of stereochemistry. This guide provides a comprehensive technical overview of its cis and trans isomers, from foundational structural principles to practical applications, for researchers, scientists, and drug development professionals.

Part 1: Structural and Conformational Analysis

The core difference between the cis and trans isomers of (3-Aminocyclohexyl)methanol lies in the relative orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups attached to the cyclohexane ring at positions 1 and 3.

-

cis-(3-Aminocyclohexyl)methanol : The amino and hydroxymethyl groups are on the same side of the cyclohexane ring plane.

-

trans-(3-Aminocyclohexyl)methanol : The amino and hydroxymethyl groups are on opposite sides of the ring plane.

This seemingly simple difference has profound implications for the molecule's preferred three-dimensional shape, or conformation. Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In a disubstituted cyclohexane, the substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the ring's equator).[3]

Due to steric hindrance, specifically 1,3-diaxial interactions, substituents—especially larger ones—prefer to occupy the more spacious equatorial position.[4][5] This preference dictates the stability of the isomers.

-

Trans Isomer : The most stable conformation of the trans isomer allows both the amino and hydroxymethyl groups to occupy equatorial positions (diequatorial). The alternative chair form, where both groups are axial (diaxial), is highly energetically unfavorable. Consequently, the trans isomer exists almost exclusively in the stable diequatorial conformation.

-

Cis Isomer : In the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Through a process called a "ring flip," the chair conformation can interconvert, swapping the axial and equatorial positions. The two resulting conformers are in equilibrium, with the conformation that places the larger -CH₂OH group in the equatorial position being slightly more favored.

Because the trans isomer can adopt a strain-free diequatorial conformation, it is the thermodynamically more stable of the two isomers.[5]

Caption: Conformational stability of cis and trans isomers.

Part 2: Physicochemical Properties

The structural and conformational differences between the isomers directly influence their physical and chemical properties. Polarity, melting point, boiling point, and solubility can vary significantly, which is crucial for designing separation protocols and predicting pharmacokinetic behavior.

| Property | cis-(3-Aminocyclohexyl)methanol | trans-(3-Aminocyclohexyl)methanol | Rationale |

| Thermodynamic Stability | Less stable | More stable | The trans isomer can adopt a low-energy diequatorial conformation, minimizing steric strain.[3][5] |

| Polarity / Dipole Moment | Generally higher | Generally lower | The diequatorial arrangement in the trans isomer can lead to a more symmetrical charge distribution and partial cancellation of bond dipoles, resulting in a lower overall dipole moment compared to the less symmetric cis isomer.[1] |

| Melting Point | Typically lower | Typically higher | The greater symmetry of the trans isomer allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces and a higher melting point. |

| Boiling Point | Typically higher | Typically lower | The higher polarity of the cis isomer leads to stronger dipole-dipole interactions, requiring more energy to overcome during boiling.[1] |

| Chromatographic Retention | Varies (often elutes later in normal phase, earlier in reverse phase) | Varies (often elutes earlier in normal phase, later in reverse phase) | Separation depends on the stationary and mobile phases. In reverse-phase LC, the less polar trans isomer often has a longer retention time.[6] |

Note: Exact values for properties like melting and boiling points can vary and should be confirmed by consulting specific supplier datasheets or experimental data.

Part 3: Synthesis and Separation of Isomers

The preparation of stereochemically pure (3-Aminocyclohexyl)methanol isomers is a critical challenge. Syntheses often yield a mixture of cis and trans isomers, necessitating robust separation methods.

Synthesis Protocols

A primary route involves the catalytic hydrogenation of an aromatic precursor, such as 3-aminobenzyl alcohol or a protected derivative. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) significantly influences the resulting cis:trans ratio.

Caption: General workflow for synthesis and separation.

Exemplary Protocol: Catalytic Hydrogenation of 3-Aminobenzyl Alcohol

Causality: This method leverages the reduction of an aromatic ring to a cyclohexane ring.[7] The stereochemical outcome is controlled by the way the substrate adsorbs onto the catalyst surface. Ruthenium and Rhodium catalysts are often used for their efficacy in hydrogenating aromatic systems under various conditions.

-

Reaction Setup : In a high-pressure autoclave, dissolve 3-aminobenzyl alcohol in a suitable solvent (e.g., methanol or water).

-

Catalyst Addition : Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C).

-

Hydrogenation : Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 bar). Heat the reaction to a designated temperature (e.g., 80-120 °C) with vigorous stirring. The reaction is typically monitored by observing hydrogen uptake.

-

Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation : Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of cis and trans isomers.

Separation of Isomers

Given their different physicochemical properties, the cis and trans isomers can be separated using several techniques.

-

Column Chromatography : This is the most common laboratory-scale method.[8] By using a silica gel stationary phase and a carefully selected mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with an amine additive), the isomers can be separated based on their differing polarities.

-

Fractional Crystallization : This technique exploits differences in the solubility of the isomers or their salts (e.g., hydrochlorides).[9] By dissolving the isomeric mixture in a suitable solvent and slowly cooling, one isomer may preferentially crystallize, allowing for its isolation by filtration. A patent describes separating cis and trans cyclohexane diamine isomers by converting them to dihydrochlorides in methanol, where the trans isomer is recovered in higher amounts.[9]

Part 4: Analytical Characterization

Unambiguous identification of the cis and trans isomers is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Caption: Workflow for isomer separation and identification.

¹H NMR Spectroscopy

The key to distinguishing the isomers lies in analyzing the chemical shifts and coupling constants of the protons on the carbons bearing the substituents (C1 and C3).

-

Chemical Shift : Protons in an axial orientation are shielded by the electron clouds of other nearby axial atoms and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

-

Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them.

-

J (axial-axial) is typically large (8-13 Hz).

-

J (axial-equatorial) and J (equatorial-equatorial) are small (2-5 Hz).

-

In the stable diequatorial trans isomer, the protons at C1 and C3 are both axial. Therefore, one would expect to see large axial-axial coupling constants in its ¹H NMR spectrum. In the cis isomer, these protons are in an axial-equatorial relationship, leading to smaller coupling constants. Analysis of these splitting patterns allows for definitive stereochemical assignment.[10]

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are not only used for separation but also for analysis.[8][11] The retention time of each isomer is a characteristic feature under specific chromatographic conditions. Coupling these techniques with Mass Spectrometry (GC-MS or LC-MS) allows for the quantification and identification of each isomer in a mixture.

Part 5: Applications in Drug Discovery and Development

The stereoisomers of (3-Aminocyclohexyl)methanol are valuable intermediates for synthesizing novel therapeutics, where the specific geometry is often crucial for binding to a biological target.[12]

A notable application is in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targeted for treating inflammation and pain.[13] Research has shown that a specific stereoisomer of a drug candidate containing the (3-Aminocyclohexyl)methanol moiety can be significantly more potent than others. For instance, a practical synthesis was developed for [(1S,3S)-3-Aminocyclohexyl]methanol, a specific trans enantiomer, to be used as a key intermediate for potent mPGES-1 inhibitors.[14] This highlights a critical principle in modern drug development: the therapeutic activity often resides in a single stereoisomer, while another may be inactive or even contribute to undesirable side effects.[2] Isolating and using the correct, pure isomer—a process sometimes called "chiral switching"—is essential for developing safer and more effective medicines.[12]

Conclusion

The cis and trans isomers of (3-Aminocyclohexyl)methanol provide a clear and compelling illustration of how stereochemistry governs molecular properties and function. The trans isomer's preference for a stable diequatorial conformation renders it thermodynamically more stable and imparts distinct physicochemical characteristics compared to the cis isomer. Understanding these differences is fundamental for developing effective strategies for their synthesis, separation, and characterization. For professionals in drug discovery, the ability to selectively synthesize and utilize a specific isomer is not merely an academic exercise but a critical requirement for creating potent, selective, and safe therapeutic agents.

References

-

Wade, L. G., & Simek, J. W. (2023). Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. [Link]

-

LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

-

St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. [Link]

-

Rios, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14791-14803. [Link]

-

Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962. [Link]

-

ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

-

The Royal Society of Chemistry. (2020). Supporting information. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2014). Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. [Link]

- Google Patents. (n.d.).

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

National Center for Biotechnology Information. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol. PubChem Compound Database. [Link]

-

The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers. YouTube. [Link]

-

Li, J., et al. (2014). A green approach to the aromatic hydrogenation of benzyl alcohol and its derivatives to produce cyclohexanemethanol. Green Chemistry, 16(5), 2544-2551. [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

-

Total Synthesis. (2019, December 17). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). trans-(2-Aminocyclohexyl)methanol. PubChem Compound Database. [Link]

-

ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?[Link]

-

Real Chemistry. (2022, February 4). How to identify cis and trans isomers. YouTube. [Link]

-

Bird, S. S., Marur, V. R., & Stavrovskaya, E. D. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of visualized experiments : JoVE, (69), e4334. [Link]

-

ResearchGate. (2019). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link]

-

Whelton, A. J., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Environmental science & technology, 49(2), 891–899. [Link]

-

Alam, P., et al. (2017). High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia. Saudi pharmaceutical journal : SPJ, 25(8), 1198–1204. [Link]

-

The Baran Laboratory. (2020, February 7). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

(3-Aminocyclohexyl)methanol comprehensive literature review

An In-depth Technical Guide on (3-Aminocyclohexyl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

(3-Aminocyclohexyl)methanol is a cycloaliphatic bifunctional molecule that has garnered significant attention as a versatile building block in modern medicinal chemistry. Its rigid cyclohexane core, decorated with primary amine and hydroxymethyl functionalities, provides a three-dimensional framework ideal for constructing complex molecules with defined spatial orientations. The true value of this scaffold, however, lies in its stereoisomerism. The cis and trans diastereomers, along with their respective enantiomers, offer distinct vectors for substituent placement, profoundly influencing how a final drug molecule interacts with its biological target. This guide provides a comprehensive overview of the synthesis, stereochemical control, and application of (3-aminocyclohexyl)methanol, with a focus on field-proven insights for drug development professionals.

Chapter 1: Molecular Profile and Stereochemistry

The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring defines the molecule's shape and reactivity. The two primary diastereomers are cis, where both substituents are on the same face of the ring, and trans, where they are on opposite faces. In a chair conformation, the cis isomer can exist with substituents in axial-equatorial (a,e) or equatorial-axial (e,a) positions, while the more stable trans isomer typically places both bulky groups in equatorial positions (e,e).

Caption: Conformational isomers of cis- and trans-(3-Aminocyclohexyl)methanol.

This stereochemical diversity is critical, as biological systems are chiral, and the precise 3D positioning of functional groups often dictates pharmacological activity.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Isomer Information | Source |

| Molecular Formula | C₇H₁₅NO | Applies to all isomers | [1][2] |

| Molecular Weight | 129.20 g/mol | Applies to all isomers | [1][2] |

| CAS Number | 925921-14-8 | Mixture of isomers | [2][3] |

| CAS Number | 181472-63-9 | ((1S,3R)-3-Aminocyclohexyl)methanol (cis) | [4] |

| CAS Number | 920966-27-4 | [cis-3-Aminocyclohexyl]methanol hydrochloride | [5] |

| CAS Number | 1467-84-1 | (trans-4-Aminocyclohexyl)methanol (related isomer) | [6] |

| CAS Number | 920966-28-5 | trans-3-Amino-cyclohexyl-methanol hydrochloride | [7] |

| PubChem CID | 55290182 | (3-aminocyclohexyl)methanol | [8] |

Chapter 2: Synthesis Strategies and Methodologies

The synthesis of (3-aminocyclohexyl)methanol isomers presents unique challenges, primarily centered on controlling the stereochemistry of the 1,3-disubstituted ring. Several strategic approaches have been developed, each with distinct advantages and considerations.

Route A: Catalytic Hydrogenation of Aromatic Precursors

A common and direct approach involves the catalytic hydrogenation of 3-aminobenzoic acid or its derivatives. This method reduces the aromatic ring to a cyclohexane ring.

Caption: General workflow for synthesis via aromatic ring hydrogenation.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical for stereoselectivity. While many catalysts can perform the hydrogenation, the synthesis of the trans-isomer has proven challenging, as many routes starting from benzene derivatives predominantly yield the cis product.[9][10] Rhodium on carbon (Rh/C) and Raney Nickel have been reported for such hydrogenations, with conditions like pressure and temperature influencing the final cis/trans ratio.[9][10]

-

Reaction Conditions: Hydrogenations are often performed under pressure (1-4 MPa) and at elevated temperatures (50-80 °C).[11][12][13] The solvent can also play a role; aqueous solutions are often used for the hydrogenation of aminobenzoic acid salts.[12]

Route B: Stereoselective Synthesis from Cyclohexane Precursors

For applications demanding high stereopurity, such as in the development of clinical drug candidates, a de novo synthesis from an existing chiral or stereochemically defined cyclohexane is superior. A practical and scalable synthesis for enantiomerically enriched cis-[(1S,3S)-3-Aminocyclohexyl]methanol was developed for the preparation of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[14][15]

Caption: Stereoselective synthesis of (1S,3S)-3-Aminocyclohexyl)methanol.

Detailed Experimental Protocol: Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol Carbamate Intermediate [14]

This protocol outlines the key steps to generate the protected amino acid, which can then be reduced to the target alcohol.

-

Mono-esterification of trans-1,3-Cyclohexanedicarboxylic Acid:

-

Rationale: This step differentiates the two carboxylic acid groups, allowing for selective modification of one.

-

Procedure: A mixture of the dicarboxylic acid in a suitable alcohol (e.g., methanol) with a catalytic amount of acid is heated. The reaction is monitored until the desired mono-ester is formed, which can be isolated from the remaining diacid and diester.

-

-

Curtius Rearrangement:

-

Rationale: This classic transformation converts a carboxylic acid into an isocyanate intermediate (with loss of one carbon as CO₂), which is then trapped by an alcohol (like benzyl alcohol) to form a stable carbamate (e.g., Cbz protecting group). This is an effective way to install the amine functionality.

-

Procedure: The mono-acid from the previous step is treated with an activating agent (e.g., diphenylphosphoryl azide, DPPA) in the presence of a base (e.g., triethylamine) and benzyl alcohol in an inert solvent like toluene. The mixture is heated to facilitate the rearrangement and carbamate formation.

-

-

Saponification of the Ester:

-

Rationale: The remaining methyl ester is hydrolyzed to the carboxylic acid to prepare for the final reduction step.

-

Procedure: The carbamate-protected ester is treated with a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF or methanol. The reaction is stirred until completion, followed by acidic workup to yield the protected amino acid.

-

-

Reduction to the Alcohol:

-

Rationale: The final carboxylic acid is reduced to the primary alcohol. Borane (BH₃) is often chosen for this transformation as it is highly effective for reducing carboxylic acids without affecting the Cbz protecting group.

-

Procedure: The protected amino acid is dissolved in an anhydrous solvent like THF and treated with a solution of borane-THF complex. After the reduction is complete, the protecting group can be removed (e.g., by hydrogenolysis) to yield the final (3-Aminocyclohexyl)methanol.

-

Chapter 3: Applications in Drug Development

The rigid, 3D nature of the (3-aminocyclohexyl)methanol scaffold makes it an excellent building block for probing the complex topographies of enzyme active sites and receptor binding pockets.

Case Study: A Key Intermediate for mPGES-1 Inhibitors

A prominent application of (3-aminocyclohexyl)methanol is in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[14][15] Researchers at Pfizer identified a series of potent benzoxazole-based inhibitors. In their structure-activity relationship (SAR) studies, the [(1S,3S)-3-aminocyclohexyl]methanol moiety was crucial for achieving high potency and desirable pharmacokinetic properties.

The amine group serves as an anchor point to connect to the core benzoxazole structure via an amide bond, while the hydroxymethyl group projects into a specific region of the enzyme's binding site, contributing to the overall affinity. The specific (1S,3S) stereochemistry was found to be optimal for activity.[14]

Caption: Incorporation of the scaffold into a potent mPGES-1 inhibitor.

Chapter 4: Characterization and Analysis

Standard analytical techniques are used to confirm the structure and purity of (3-aminocyclohexyl)methanol and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the relative stereochemistry. For example, in the carbamate-protected derivative of [(1S,3S)-3-aminocyclohexyl]methanol, characteristic signals include the benzylic protons of the Cbz group (~5.0 ppm) and the methylene protons of the -CH₂OH group (~3.4 ppm).[14] The coupling constants of the cyclohexane ring protons can also help elucidate the chair conformation and the axial/equatorial positions of the substituents.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) will typically show the [M+H]⁺ ion.[14]

Conclusion

(3-Aminocyclohexyl)methanol is more than a simple chemical building block; it is a stereochemically rich scaffold that provides medicinal chemists with a powerful tool to design next-generation therapeutics. Its value is intrinsically linked to the ability to control its stereochemistry, as demonstrated by its successful incorporation into potent mPGES-1 inhibitors. Understanding the nuances of its synthesis and the rationale behind different strategic choices is paramount for any researcher aiming to leverage its unique three-dimensional architecture in drug discovery programs. As the demand for molecules with precise spatial orientation continues to grow, the importance of scaffolds like (3-aminocyclohexyl)methanol in the scientist's toolkit will only increase.

References

-

Vallejo, J. A., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(9), 13677-13691. [Link]

-

PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. [Link]

- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid. CN102020619A.

-

PubChem. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

-

MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Catalysts, 10(11), 1299. [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). (3-aminocyclohexyl)methanol (C7H15NO). [Link]

-

Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1979). Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Hairui Chemical. (n.d.). (3-Aminocyclohexyl)methanol. [Link]

-

001CHEMICAL. (n.d.). ((1S,3R)-3-Aminocyclohexyl)methanol. [Link]

-

Manalab. (n.d.). (3-Aminocyclohexyl)methanol. [Link]

-

Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid. [Link]

Sources

- 1. ((1R,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 55284699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 925921-14-8 | 3-Amino-cyclohexyl-methanol - Synblock [synblock.com]

- 3. 3-aminocyclohexanemethanol | 925921-14-8 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 920966-27-4 [cis-3-Aminocyclohexyl]methanol hydrochloride AKSci 3784DT [aksci.com]

- 6. chemscene.com [chemscene.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. PubChemLite - (3-aminocyclohexyl)methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 12. almacgroup.com [almacgroup.com]

- 13. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

IUPAC nomenclature for (3-Aminocyclohexyl)methanol isomers

An In-Depth Technical Guide to the IUPAC Nomenclature of (3-Aminocyclohexyl)methanol Isomers

Authored by a Senior Application Scientist

Introduction: The Critical Role of Stereochemical Precision in Drug Development

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Enantiomers, diastereomers, and geometric isomers of the same parent molecule can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the unambiguous and systematic naming of stereoisomers is a cornerstone of scientific communication, regulatory submission, and intellectual property protection.

This guide provides a comprehensive exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of (3-aminocyclohexyl)methanol. This molecule, containing two chiral centers and exhibiting cis-trans isomerism, serves as an excellent model for understanding the systematic application of stereochemical descriptors in complex cyclic systems. For researchers, scientists, and drug development professionals, a mastery of these naming conventions is indispensable for navigating the intricate landscape of modern pharmacology.

Foundational Principles of IUPAC Nomenclature for Substituted Cyclohexanes

The systematic naming of (3-aminocyclohexyl)methanol isomers rests on a hierarchical set of IUPAC rules. These rules ensure that every distinct isomer has a unique and descriptive name.

Identification of the Parent Structure and Principal Functional Group

The molecule consists of a cyclohexane ring substituted with an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH). According to IUPAC priority rules, the alcohol functional group takes precedence over the amine.[1][2] Therefore, the parent structure is a cyclohexylmethanol, and the amine is treated as a substituent. The suffix of the name will be "-ol," and the amine will be indicated by the prefix "amino-".[1][2]

Numbering the Cyclohexane Ring

The carbon atom bearing the principal functional group (the hydroxymethyl group) is assigned locant 1.[3][4] The ring is then numbered to give the substituent (the amino group) the lowest possible locant. In this case, the amino group is on carbon 3.

Stereochemical Descriptors: Cis/Trans and (R/S)

(3-Aminocyclohexyl)methanol has two stereogenic centers (chiral carbons): C1 (the carbon attached to the hydroxymethyl group) and C3 (the carbon attached to the amino group). This gives rise to four possible stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other.

-

Cis/Trans Isomerism: This describes the relative orientation of the two substituents on the cyclohexane ring.

-

(R/S) Configuration: The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

-

Assign Priorities: The four atoms or groups attached to the chiral center are ranked by atomic number. The atom with the higher atomic number receives higher priority. If there is a tie, the process continues outward along the chains until a point of difference is reached.

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the viewer.

-

Determine Configuration: The direction from the highest priority group (1) to the second (2) to the third (3) is determined.

-

If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).

-

-

Systematic Nomenclature of (3-Aminocyclohexyl)methanol Stereoisomers

Let us now apply these principles to determine the full IUPAC name for each of the four stereoisomers of (3-aminocyclohexyl)methanol.

The trans-Isomers

In the trans configuration, the amino and hydroxymethyl groups are on opposite sides of the cyclohexane ring. This results in a pair of enantiomers: (1R,3R) and (1S,3S).

1. (trans)-(1R,3R)-3-Aminocyclohexyl)methanol

-

C1 Configuration (R):

-

Priorities:

-

-CH(OH)- (part of the ring leading to C3 with the amino group)

-

-CH₂- (part of the ring not leading to a substituent)

-

-CH₂OH (hydroxymethyl group)

-

-H (hydrogen atom)

-

-

Assignment: With the hydrogen atom pointing away, the path from priority 1 to 2 to 3 is clockwise, hence (1R) .

-

-

C3 Configuration (R):

-

Priorities:

-

-NH₂ (amino group)

-

-CH(CH₂OH)- (part of the ring leading to C1)

-

-CH₂- (part of the ring not leading to a substituent)

-

-H (hydrogen atom)

-

-

Assignment: With the hydrogen atom pointing away, the path from priority 1 to 2 to 3 is clockwise, hence (3R) .

-

Full IUPAC Name: (trans)-(1R,3R)-3-Aminocyclohexyl)methanol

2. (trans)-(1S,3S)-3-Aminocyclohexyl)methanol

This is the enantiomer of the (1R,3R) isomer. As expected, the configurations at both chiral centers are inverted.

-

C1 Configuration (S): The priorities are the same, but the spatial arrangement is mirrored. The path from priority 1 to 2 to 3 is counter-clockwise, hence (1S) .

-

C3 Configuration (S): The path from priority 1 to 2 to 3 is counter-clockwise, hence (3S) .

Full IUPAC Name: (trans)-(1S,3S)-3-Aminocyclohexyl)methanol

The cis-Isomers

In the cis configuration, the amino and hydroxymethyl groups are on the same side of the cyclohexane ring. This also results in a pair of enantiomers: (1R,3S) and (1S,3R).

3. (cis)-(1R,3S)-3-Aminocyclohexyl)methanol

-

C1 Configuration (R): Following the CIP rules, the configuration is determined to be (1R) .

-

C3 Configuration (S): Following the CIP rules, the configuration is determined to be (3S) .

Full IUPAC Name: (cis)-(1R,3S)-3-Aminocyclohexyl)methanol

4. (cis)-(1S,3R)-3-Aminocyclohexyl)methanol

This is the enantiomer of the (1R,3S) isomer.

-

C1 Configuration (S): The configuration is inverted to (1S) .

-

C3 Configuration (R): The configuration is inverted to (3R) .

Full IUPAC Name: (cis)-(1S,3R)-3-Aminocyclohexyl)methanol

Summary of Isomers

| Isomer Type | Full IUPAC Name | Relationship |

| trans | (trans)-(1R,3R)-3-Aminocyclohexyl)methanol | Enantiomer of (1S,3S) |

| trans | (trans)-(1S,3S)-3-Aminocyclohexyl)methanol | Enantiomer of (1R,3R) |

| cis | (cis)-(1R,3S)-3-Aminocyclohexyl)methanol | Enantiomer of (1S,3R) |

| cis | (cis)-(1S,3R)-3-Aminocyclohexyl)methanol | Enantiomer of (1R,3S) |

Conformational Analysis and Relative Stability

A crucial aspect for drug development professionals is the understanding of the conformational preferences and relative stabilities of these isomers. Cyclohexane rings exist predominantly in a chair conformation to minimize angular and torsional strain.

-

cis-Isomers: In the cis-1,3-disubstituted cyclohexane, the most stable chair conformation allows both substituents to occupy equatorial positions.[6][8] An alternative chair flip would force both bulky groups into sterically hindered axial positions, which is energetically unfavorable. Therefore, the cis isomers of (3-aminocyclohexyl)methanol are expected to exist predominantly in the di-equatorial conformation.

-

trans-Isomers: For the trans-1,3-disubstituted cyclohexane, any chair conformation will necessarily have one substituent in an equatorial position and the other in an axial position.[9] The two possible chair conformations are energetically equivalent.

Visualizing the Nomenclature Process and Structures

Decision Workflow for IUPAC Naming

Caption: Workflow for the systematic IUPAC naming of (3-Aminocyclohexyl)methanol isomers.

Structures of the Four Stereoisomers

Caption: The four stereoisomers of (3-Aminocyclohexyl)methanol.

Conclusion

The systematic nomenclature of complex cyclic molecules like (3-aminocyclohexyl)methanol is a rigorous process that integrates the identification of the parent structure, correct numbering, and the precise application of stereochemical descriptors. For professionals in the pharmaceutical sciences, fluency in this language is not merely an academic exercise but a professional necessity. It ensures clarity in research and development, accuracy in documentation, and ultimately, contributes to the safe and effective development of new therapeutic agents. The principles outlined in this guide provide a robust framework for approaching the nomenclature of similarly complex molecules, reinforcing the integral role of stereochemistry in modern drug discovery.

References

-

Quora. (2018). Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers?[Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]

-

Chemistry LibreTexts. (2019). 3.9: Conformations of Disubstituted Cyclohexanes. [Link]

-

St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. [Link]

-

IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

UCLA. Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). 4.4: Conformations of Disubstituted Cyclohexanes. [Link]

-

Brilliant.org. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Cycloalkanes. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Chemistry Steps. How to Name a Compound with Multiple Functional Groups. [Link]

-

Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]

-

YouTube. (2016). IUPAC Nomenclature of Cyclic Alcohols. [Link]

-

Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. [Link]

- Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.

-

PubChem. [(1R,3R)-3-aminocyclohexyl]methanol. [Link]

-

Dynamic Science. chemistry - organic-naming compounds with more than one functional group. [Link]

-

YouTube. (2015). IUPAC Nomenclature 2: Priority Groups Alcohols and Amines. [Link]

-

University of Calgary. Substituted Cycloalkanes. [Link]

Sources

- 1. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 2. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

Introduction to the synthesis of 1,3-amino alcohols

An In-depth Technical Guide to the Synthesis of 1,3-Amino Alcohols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-amino alcohol motif is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in a wide array of biologically active natural products, pharmaceuticals—including statins and HIV protease inhibitors—and its utility as a powerful chiral ligand underscore the critical need for robust and stereocontrolled synthetic methodologies.[1][2] This technical guide provides a comprehensive overview of the core strategies for synthesizing 1,3-amino alcohols. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, explaining the causality behind experimental choices to empower researchers in their synthetic design. We will explore diastereoselective reductions, strategic ring-opening reactions, aldol-based approaches, and modern C-H functionalization techniques, each validated by detailed protocols and supported by authoritative references.

The Strategic Importance of the 1,3-Amino Alcohol Scaffold

The precise spatial arrangement of the hydroxyl and amino groups in a 1,3-amino alcohol creates a privileged scaffold capable of engaging in specific hydrogen bonding and other non-covalent interactions with biological targets. This structural feature is fundamental to the therapeutic activity of numerous drugs. Furthermore, the two stereogenic centers inherent to many acyclic 1,3-amino alcohols demand synthetic methods that offer exacting control over relative (syn vs. anti) and absolute stereochemistry. The development of such methods is not merely an academic exercise but a crucial enabler for the discovery and development of novel therapeutics and efficient asymmetric catalysts.[3]

Core Synthetic Strategy I: Diastereoselective Reduction of β-Amino Ketones

One of the most powerful and versatile strategies for accessing 1,3-amino alcohols is the diastereoselective reduction of a β-amino ketone precursor. The stereochemical outcome of this reduction is profoundly influenced by the choice of reducing agent and the nature of the nitrogen-protecting group, which dictates the operative mechanistic pathway: a chelation-controlled or a non-chelation-controlled model.[4][5]

Mechanistic Rationale: Chelation vs. Non-Chelation Control

The ability to selectively generate either the syn or anti diastereomer from a common precursor is a hallmark of a valuable synthetic method.[4]

-

Chelation Control (syn selectivity): In the presence of a chelating metal ion (e.g., from Zn(BH₄)₂), the β-amino ketone can form a rigid, six-membered cyclic intermediate with the metal coordinating to both the carbonyl oxygen and the nitrogen of the amino group.[4] This forces the hydride to attack from the less sterically hindered face, leading predictably to the syn-1,3-amino alcohol. The transition state adopts a chair-like conformation to minimize steric strain, placing bulky substituents in pseudo-equatorial positions.[6]

-

Non-Chelation (Felkin-Anh) Control (anti selectivity): With non-chelating, bulky reducing agents (e.g., LiEt₃BH), the reaction proceeds through an open-chain transition state.[4] The stereochemical outcome is governed by the Felkin-Anh model, where the nucleophile (hydride) attacks the carbonyl carbon from a trajectory anti-periplanar to the largest substituent on the adjacent carbon, minimizing steric hindrance and leading to the anti product.

Interestingly, the reduction of β-amino ketones with samarium(II) iodide (SmI₂) demonstrates a fascinating divergence in selectivity based on the nitrogen substituent. N-acyl derivatives typically yield syn products, while N-aryl derivatives favor the formation of anti products, offering a unique level of control through simple modification of the protecting group.[7][8][9]

Visualization: Reduction Pathways

Caption: Mechanistic pathways for β-amino ketone reduction.

Field-Proven Protocol: anti-Selective Reduction with LiEt₃BH

The following protocol is adapted from the work of Davis et al. for the synthesis of anti-1,3-amino alcohols.[4]

-

Preparation: In an oven-dried, 25-mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve the N-sulfinyl-β-amino ketone (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add LiEt₃BH (Super-Hydride®, 0.5 mmol, 0.5 mL of a 1.0 M solution in THF) dropwise via syringe.

-

Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC.

-

Quenching: Cautiously quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (1 mL).

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired anti-1,3-amino alcohol.

Core Synthetic Strategy II: Ring-Opening of Strained Precursors

The inherent ring strain in small heterocycles like azetidines and epoxides makes them excellent electrophilic precursors for the synthesis of amino alcohols. The relief of this strain provides a strong thermodynamic driving force for the reaction.

Ring-Opening of Azetidines

The regioselective, nucleophilic ring-opening of activated azetidines is a direct and efficient route to 1,3-amino alcohols and their derivatives.[10][11]

-

Mechanism of Action: N-sulfonylated azetidines, particularly those with an aryl group at the 2-position, are readily activated by Lewis acids. This activation enhances the electrophilicity of the ring carbons, facilitating an S_N2-type attack by a nucleophile (e.g., water, an alcohol). The attack typically occurs at the benzylic carbon, leading to a single, predictable regioisomer.[10]

Caption: Lewis acid-catalyzed ring-opening of an azetidine.

Umpolung Strategy: 2-Azaallyl Anions with Epoxides

While the direct aminolysis of epoxides classically yields 1,2-amino alcohols, an elegant umpolung (polarity reversal) strategy allows for their use in synthesizing 1,3-amino alcohols.[12][13]

-

Causality: Typically, the nitrogen atom in an amine is nucleophilic. In this umpolung approach, an imine is deprotonated to form a nucleophilic 2-azaallyl anion. This "reversed polarity" nucleophile then attacks an epoxide. The key to this strategy is that the 2-azaallyl anion attacks one of the epoxide carbons, forming a C-C bond, which, after hydrolysis of the resulting imine, yields the 1,3-amino alcohol. This method provides excellent site selectivity and diastereoselectivity.[13]

Experimental Protocol: Umpolung Addition of a 2-Azaallyl Anion to an Epoxide

This protocol is a representative example of the umpolung strategy.[13]

-

Anion Formation: To a solution of N-benzylidenemethylamine (1.2 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) dropwise. Stir for 30 minutes to generate the 2-azaallyl anion.

-

Epoxide Addition: Add a solution of the desired epoxide (1.0 equiv.) in THF to the anion solution at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Quench the reaction with water. Add 1N HCl to hydrolyze the imine intermediate.

-

Workup: Make the solution basic with 1N NaOH and extract with ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify by chromatography to obtain the 1,3-amino alcohol.

Core Synthetic Strategy III: The Evans Aldol Approach

For syntheses demanding exquisite control over absolute stereochemistry, the Evans aldol reaction is a gold standard.[14] This method does not produce the 1,3-amino alcohol directly but instead generates a β-hydroxy carbonyl compound with near-perfect stereocontrol, which is then readily converted to the target molecule.[15]

-

Mechanistic Underpinnings: The reaction utilizes a chiral oxazolidinone auxiliary. Treatment with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base generates a Z-enolate. This enolate reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state.[15] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the opposite face, thereby ensuring high diastereoselectivity for the syn-aldol adduct.[16][17]

Caption: Workflow for 1,3-amino alcohol synthesis via Evans Aldol reaction.

-

Conversion to 1,3-Amino Alcohol: Following the aldol reaction, the resulting adduct is taken through a series of high-yielding transformations:

-

Reduction: The ketone is diastereoselectively reduced.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved (e.g., via hydrolysis or reduction with LiAlH₄) and can be recovered for reuse.

-

Summary of Synthetic Methodologies

| Method | Key Precursor | Stereochemical Control | Key Advantages | Limitations |

| Reduction of β-Amino Ketones | β-Amino Ketone | syn or anti based on reagents[4][7] | High yields, excellent stereodivergence from a common precursor. | Requires synthesis of the β-amino ketone; stereoselectivity can be substrate-dependent. |

| Ring-Opening of Azetidines | Activated Azetidine | High regioselectivity (S_{N}2) | Direct, atom-economical. | Synthesis of substituted azetidines can be challenging. |

| Umpolung Epoxide Opening | Imine + Epoxide | High diastereoselectivity[13] | Novel C-C bond formation, good functional group tolerance. | Requires strong base (LDA); limited to certain imine/epoxide combinations. |

| Evans Aldol Reaction | Chiral Auxiliary + Carbonyl | Predictable syn selectivity[15] | Excellent control of absolute and relative stereochemistry; reliable. | Multi-step sequence; requires stoichiometric chiral auxiliary. |

Conclusion and Future Outlook

The synthesis of 1,3-amino alcohols is a mature field with a diverse and powerful toolkit available to the synthetic chemist. The choice of method depends on the desired stereochemistry, the available starting materials, and the overall synthetic strategy. Diastereoselective reduction of β-amino ketones offers a highly versatile and often stereodivergent approach. Ring-opening strategies provide direct access, while aldol-based methods deliver unparalleled control of absolute stereochemistry. Looking forward, the development of catalytic asymmetric methods, including biocatalytic reductions and C-H functionalization reactions, will continue to enhance the efficiency and sustainability of these syntheses, further empowering the discovery of novel therapeutics and materials.[18][19][20]

References

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Flowers, R. A., & Szostak, M. (2001). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 3(17), 2717-2720. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

-

Davis, F. A., & Rao, A. (2004). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Organic Letters, 6(14), 2333-2336. [Link]

-

Davis, F. A., Rao, A., & Carroll, P. J. (2005). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)-Epipinidinol. The Journal of Organic Chemistry, 70(15), 5815-5824. [Link]

-

Flowers, R. A., & Szostak, M. (2001). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Retrieved from [Link]

-

1,3-amino alcohol synthesis by hydroxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry.

- CN101190907A - Method for synthesizing statins compounds. (n.d.). Google Patents.

-

ChemInform Abstract: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. (2010). ResearchGate. Retrieved from [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Avens Publishing Group. Retrieved from [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

-

Das, B., & Kumar, A. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of Sulfur Chemistry, 31(6), 519-525. [Link]

- A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 28-54.

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters. [Link]

-

Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. (n.d.). Digital Commons @ EMU. Retrieved from [Link]

- Li, X., et al. (1999). New 1,3-amino alcohols derived from ketopinic acid and their application in catalytic enantioselective reduction of prochiral ketones. Tetrahedron: Asymmetry, 10(5), 759-763.

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). National Institutes of Health. Retrieved from [Link]

-

1,3-aminoalcohol synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. (2001). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,3-amino alcohol starting materials. (n.d.). ResearchGate. Retrieved from [Link]

-

Daniel, P. E., Weber, A. E., & Malcolmson, S. J. (2016). Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides. Organic Letters, 18(18), 4726-4729. [Link]

-

Liu, R. Y., et al. (2014). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 136(43), 15154-15157. [Link]

- Hydroxyl-directed 1,3 Reductions of Ketones. (2021). Organic Chemistry, Reaction Mechanism.

-

Baire, B., & Toste, F. D. (2012). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 77(17), 7433-7443. [Link]

- Synthetic Methods for Simvastatin – an Overview. (2019).

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). ResearchGate. Retrieved from [Link]

-

Studies on the reduction of beta-enamino ketones. (2006). ResearchGate. Retrieved from [Link]

-

Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. RSC Publishing. [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. (2019). National Institutes of Health. Retrieved from [Link]

-

CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). UM Students' Repository. Retrieved from [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). National Institutes of Health. Retrieved from [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PubMed. Retrieved from [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health. Retrieved from [Link]

-

Diastereoselective reduction of β-hydroxy ketone. (n.d.). ResearchGate. Retrieved from [Link]

-

Diastereoselective reduction of α-hydroxy ketone. (n.d.). ResearchGate. Retrieved from [Link]

-

Evans aldol ppt. (n.d.). SlideShare. Retrieved from [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Diva-portal.org. Retrieved from [Link]

-

Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). National Institutes of Health. Retrieved from [Link]

-

Evans Aldol Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]

-

Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. (2004). PubMed. Retrieved from [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

-

The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]

- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Evans aldol ppt | PPTX [slideshare.net]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

(3-Aminocyclohexyl)methanol: A Key Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Saturated Alicyclic Scaffolds

In the landscape of modern medicinal chemistry, the deliberate move away from flat, aromatic structures towards three-dimensional, saturated ring systems has become a cornerstone of innovative drug design. These sp³-rich scaffolds offer a multitude of advantages, including improved physicochemical properties, enhanced target engagement through precise spatial orientation of functional groups, and access to novel chemical space. Among the most versatile of these building blocks is (3-aminocyclohexyl)methanol, a bifunctional molecule that provides a robust platform for the synthesis of a diverse array of complex molecular architectures.

This technical guide provides a comprehensive overview of (3-aminocyclohexyl)methanol, from its fundamental synthesis to its application in cutting-edge drug discovery programs. We will delve into the nuances of stereoselective and non-selective synthetic routes, provide detailed experimental protocols, and explore its role as a pivotal intermediate in the development of novel therapeutics, including kinase inhibitors, GPCR modulators, and antiviral agents.

Core Synthetic Strategies: Accessing the (3-Aminocyclohexyl)methanol Scaffold

The synthesis of (3-aminocyclohexyl)methanol can be broadly categorized into two main approaches: non-stereoselective methods that yield a mixture of cis and trans isomers, and stereoselective routes that provide access to specific stereoisomers, which are often crucial for optimizing pharmacological activity.

Non-Stereoselective Synthesis: Catalytic Hydrogenation of Aromatic Precursors

A common and industrially scalable approach to racemic (3-aminocyclohexyl)methanol involves the catalytic hydrogenation of readily available 3-aminobenzoic acid or its esters. This method typically employs a noble metal catalyst, such as rhodium or ruthenium, under elevated hydrogen pressure and temperature.

Causality Behind Experimental Choices:

-

Catalyst Selection: Rhodium and Ruthenium are particularly effective for the hydrogenation of aromatic rings. Ruthenium, often on a carbon support (Ru/C), is a common choice for this transformation.

-

Solvent: A polar solvent like methanol or ethanol is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.

-

Pressure and Temperature: The aromatic ring of benzoic acid is relatively stable, requiring significant energy to reduce. High pressure (typically >50 bar) and elevated temperatures (100-150 °C) are necessary to achieve reasonable reaction rates and conversions.

Representative Experimental Protocol: Catalytic Hydrogenation of Methyl 3-Aminobenzoate